molecular formula C10H16O2 B1665189 Ascaridole CAS No. 512-85-6

Ascaridole

Cat. No. B1665189
CAS RN: 512-85-6
M. Wt: 168.23 g/mol
InChI Key: MGYMHQJELJYRQS-UHFFFAOYSA-N
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Description

Ascaridole is a natural organic compound classified as a bicyclic monoterpenoid . It has an unusual bridging peroxide functional group . It is a colorless liquid with a pungent smell and taste that is soluble in most organic solvents . Ascaridole determines the specific flavor of the Chilean tree boldo and is a major constituent of the oil of Mexican tea (wormseed) . It is a component of natural medicine, tonic drinks, and food flavoring in Latin American cuisine .


Synthesis Analysis

Ascaridole can be synthesized from α-terpinene . The conversion of α-terpinene to ascaridole in the presence of light has been demonstrated in studies of chemical synthesis using modern microphotochemistry techniques .


Molecular Structure Analysis

The molecular formula of Ascaridole is C10H16O2 . Its IUPAC Standard InChI is InChI=1S/C10H16O2/c1-8(2)10-6-4-9(3,5-7-10)11-12-10/h4,6,8H,5,7H2,1-3H3 .


Chemical Reactions Analysis

Ascaridole is fairly stable but degrades into intermediates that evolve via different mechanisms involving radical species . When treated with iron as a radical inducer, ascaridole forms cysteine peptide reactivity exceeding by far that of ascaridole itself .


Physical And Chemical Properties Analysis

Ascaridole is a colorless liquid that is soluble in most organic solvents . It is toxic and has a pungent, unpleasant smell and taste . Like other pure, low molecular weight organic peroxides, it is unstable and prone to violent decomposition when heated to a temperature above 130 °C or treated with organic acids .

Scientific Research Applications

Ascaridole is a natural organic compound classified as a bicyclic monoterpenoid that has an unusual bridging peroxide functional group . It’s a major constituent of the oil of Mexican tea (wormseed) and is a component of natural medicine, tonic drinks, and food flavoring in Latin American cuisine .

  • Anthelmintic Drug

    • Summary : Ascaridole is mainly used as an anthelmintic drug that expels parasitic worms (helminths) from the human body and plants .
    • Methods : As part of the oil, ascaridole is used to expel parasitic worms from plants, domestic animals, and the human body .
    • Results : This property gave the name to the chemical, after Ascaris – a genus of the large intestinal roundworm .
  • Skin Sensitization

    • Summary : The monoterpene ascaridole, a fairly stable endoperoxide found in essential oils such as tea tree oil can provoke allergic contact dermatitis which has been evidenced under patch test conditions .
    • Methods : The study involved treatment of human monocyte-derived dendritic cells with ascaridole .
    • Results : Treatment induced significant upregulation of the expression of the costimulatory molecules CD86, CD80, CD40, and the adhesion molecule CD54 in a time-dependent manner .
  • Antifungal and Pain-Relieving Properties

    • Summary : Ascaridole is known to have antifungal and pain-relieving properties .
    • Methods : It can be extracted using a non-polar solvent like hexane due to its very poor solubility in water .
    • Results : It has been proven that ascaridole has high potential in modern and other systems of medicine for the treatment of various disorders .
  • Inhibitor of Trypanosoma cruzi, Plasmodium falciparum, and Leishmania amazonensis

    • Summary : Ascaridole is a potent inhibitor of Trypanosoma cruzi, Plasmodium falciparum, and Leishmania amazonensis .
    • Results : It is well known for its worm-expelling potential .
  • Antibacterial Properties

    • Summary : Ascaridole has been found to have antibacterial properties .
    • Results : It has been proven that ascaridole has high potential in modern and other systems of medicine for the treatment of various disorders .
  • Treatment of Ascarids and Hookworms

    • Summary : Ascaridole was one of the best antihelmintics for the treatment of ascarids and hookworms in humans and other species like cats, dogs, horses, and pigs .
    • Methods : Ascaridole could be extracted by using a non-polar solvent hexane due to its very poor solubility in water .
    • Results : It was one of the best antihelmintics for the treatment of ascarids and hookworms .

Safety And Hazards

Ascaridole is toxic and should be handled with care . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

The therapeutic potential of terpenoids, including ascaridole, as anticancer agents is being explored . The results on Ascaridole provide important information on biologically active monoterpenoid compounds and volatile metabolites biosynthesized in wild medicinal plants growing in the East Mediterranean .

properties

IUPAC Name

1-methyl-4-propan-2-yl-2,3-dioxabicyclo[2.2.2]oct-5-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c1-8(2)10-6-4-9(3,5-7-10)11-12-10/h4,6,8H,5,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGYMHQJELJYRQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C12CCC(C=C1)(OO2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Ascaridole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035766
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

112.00 to 115.00 °C. @ 20.00 mm Hg
Record name Ascaridole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035766
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Ascaridole

CAS RN

512-85-6
Record name Ascaridole
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Record name ASCARIDOLE
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Record name ASCARIDOLE
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Record name 1,4-epidioxy-2-p-menthene
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Record name Ascaridole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035766
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

3.3 °C
Record name Ascaridole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035766
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

At 35° C., 45 μl of H2O2 (50%) were added to a solution of 325 μl of α-terpinene and 48.5 mg of Na2MoO4.2H2O in 4 ml of methanol. Five further 45 μl portions of H2O2 (50%) were added to this mixture as soon as the red-colored reaction mixture turned yellow again. After 1.5 hours, the reaction mixture was analyzed by means of HPLC. Analysis gave a quantitative formation of ascaridol.
Name
Quantity
45 μL
Type
reactant
Reaction Step One
Quantity
325 μL
Type
reactant
Reaction Step One
[Compound]
Name
Na2MoO4.2H2O
Quantity
48.5 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

At 30° C., 230 μl of H2O2 (50%) and 200 μl of 5M NaOH were successively added to a solution of 325 μl of α-terpinene and 143.6 mg of La(NO3)3.xH2O in 4 ml of methanol, whereupon a white precipitate formed. After 3.5 hours and after 21 hours, two further 230 μl portions of H2O2 (50%) were added to the mixture. After 24.5 hours, the reaction mixture was centrifuged, and the solution was decanted from the catalyst. The solvent was evaporated and the residue was dissolved in CDCl3 and analyzed using NMR. The reaction mixture was also analyzed by means of HPLC (MeOH/H2O 90/10; 260 nm). The analyses gave a conversion of 10% and a yield of >90% of ascaridol.
Name
Quantity
230 μL
Type
reactant
Reaction Step One
Name
Quantity
200 μL
Type
reactant
Reaction Step One
Quantity
325 μL
Type
reactant
Reaction Step One
[Compound]
Name
La(NO3)3
Quantity
143.6 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Three
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4,090
Citations
D MacDonald, K VanCrey, P Harrison… - Journal of …, 2004 - Elsevier
… The essential oil of Chenopodium ambrosioides contains high levels of ascaridole, which is … component different from ascaridole. Synthetic ascaridole and the ascaridole from infusions, …
Number of citations: 137 www.sciencedirect.com
Y Pollack, R Segal, J Golenser - Parasitology Research, 1990 - Springer
… determine the effect of ascaridole, a known anthelmintic, … ascaridole, as judged from the fact that cineol, which bears an epoxide group instead of the peroxide group found in ascaridole…
Number of citations: 123 link.springer.com
V Dembitsky, I Shkrob, LO Hanus - … Papers of the Medical Faculty of …, 2008 - academia.edu
… The biological activities and biosynthesis of ascaridole are … Ascaridole has been documented with sedative and pain-relieving properties as well as antifungal effects20. Ascaridole …
Number of citations: 121 www.academia.edu
DSB de Castro, DB da Silva, JD Tibúrcio… - Experimental …, 2016 - Elsevier
… larva due to the presence of ascaridole and other bioactive substances, as previously described (Rey et al., 1999). In this study, the presence of ascaridole was detected in the midgut of …
Number of citations: 34 www.sciencedirect.com
G Geroldinger, M Tonner, H Hettegger, M Bacher… - Biochemical …, 2017 - Elsevier
Endoperoxides (EP) are an emerging class of drugs which have potential in antiparasitic therapy, but also in other fields. For malaria therapy the EP artemisinin (Art) and its derivatives …
Number of citations: 24 www.sciencedirect.com
DP Bezerra, JDBM Filho, APNN Alves… - Chemistry & …, 2009 - Wiley Online Library
… and HCT-8 cells lines for ascaridole, respectively. The in vivo … 100 mg/kg, while ascaridole inhibition rates were 33.9% at … In conclusion, ascaridole has an interesting antitumor activity …
Number of citations: 63 onlinelibrary.wiley.com
D Sarkar, S De Sarkar, L Gille, M Chatterjee - Phytomedicine, 2022 - Elsevier
… : In summary, ascaridole displays its leishmanicidal activity possibly due to its ability to auto-generate free radicals following cleavage of its endoperoxide bridge that led to disruption of …
Number of citations: 1 www.sciencedirect.com
JF Cavalli, F Tomi, AF Bernardini… - … International Journal of …, 2004 - Wiley Online Library
… were found to be ascaridole (1)(41.8%), isoascaridole (2)(18.1%), p-cymene (16.2%), α-terpinene (9.7%) and limonene (3.8%). However, ascaridole undergoes a partial thermal …
L Monzote, W Stamberg, K Staniek, L Gille - Toxicology and applied …, 2009 - Elsevier
… the toxicity of ascaridole on oxidative phosphorylation of rat … by Fe 2+ -mediated ascaridole cleavage. Further ESR spin-trapping … c can activate ascaridole, explaining why ascaridole in …
Number of citations: 143 www.sciencedirect.com
L Gille, L Monzote, W Stamberg… - BMC …, 2010 - bmcpharma.biomedcentral.com
… were able to cleave ascaridole significantly. However, reduced hemin efficiently produced carbon-centered radicals from ascaridole. Since detoxification of ascaridole by mammalian …
Number of citations: 9 bmcpharma.biomedcentral.com

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